N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline-2-carboxamide class, characterized by a bicyclic thienoquinoline core substituted with an ethyl group at position 6, a trifluoromethyl group at position 4, and a 4-acetylphenyl carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-acetylphenyl substituent may influence target binding affinity and solubility .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2S/c1-3-12-4-9-16-15(10-12)18(23(24,25)26)17-19(27)20(32-22(17)29-16)21(31)28-14-7-5-13(6-8-14)11(2)30/h5-8,12H,3-4,9-10,27H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKVEMLQPQGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)C)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C23H22F3N3O2S
- Molecular Weight : 461.50 g/mol
- CAS Number : 939888-85-4
Structural Characteristics
The compound features a thienoquinoline backbone, which is known for its diverse pharmacological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
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Wnt Signaling Pathway Inhibition :
- Research indicates that compounds similar to N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial in various cellular processes including cell differentiation and proliferation .
- A study found that analogs of this compound demonstrated low nanomolar IC50 values for Wnt inhibition, correlating with enhanced cardiomyogenic activity in human embryonic stem cells .
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Antiproliferative Effects :
- The compound has shown promise as an antiproliferative agent against various cancer cell lines. It operates by inducing apoptosis and inhibiting cell cycle progression in cancerous cells.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 5.0 | Induces apoptosis |
| Study B | MCF-7 (breast cancer) | 3.5 | Inhibits cell proliferation |
| Study C | HepG2 (liver cancer) | 4.0 | Cell cycle arrest |
These studies suggest that N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has significant potential as an anticancer agent.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential to confirm the efficacy and safety of this compound. Preliminary animal studies indicate:
- Tumor Reduction : In mouse models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Profile : Toxicity assessments revealed manageable side effects at therapeutic doses.
Case Study 1: Cardiac Differentiation
A study focused on the cardiogenic effects of compounds similar to N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrated that these compounds could enhance cardiac differentiation from human embryonic stem cells by modulating the Wnt signaling pathway .
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer properties of this compound against various solid tumors. The results indicated that it significantly inhibited tumor growth in xenograft models and showed synergistic effects when combined with standard chemotherapy agents.
Scientific Research Applications
Anticancer Research
One of the most promising applications of this compound is in anticancer research. Recent studies have demonstrated its potential efficacy against various cancer cell lines. For instance, derivatives of similar compounds have shown significant growth inhibition percentages against several cancer types:
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
| 6h | MDA-MB-231 | 56.53% |
These results suggest that N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its derivatives may act through mechanisms such as tyrosine kinase inhibition and apoptosis induction, making them valuable candidates for further development as anticancer therapeutics .
Synthesis and Characterization
The synthesis of N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions that can incorporate various functional groups to enhance biological activity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares a conserved thieno[2,3-b]quinoline scaffold with multiple analogs, differing primarily in substituents on the carboxamide aryl group and the quinoline core. Below is a systematic comparison:
Key Observations:
- Anti-Infective Activity : The 4-chlorophenyl analog (KuSaSch105) demonstrates potent antiplasmodial activity, suggesting that halogenated aryl groups may enhance interactions with parasitic targets . The absence of a trifluoromethyl group in this analog, however, may reduce its metabolic stability compared to the target compound.
- Solubility and Stability : Methoxy and methyl substituents (e.g., 4-methoxy-2-methylphenyl) improve aqueous solubility but may reduce membrane permeability . Conversely, trifluoromethyl groups (as in the target compound and analog) increase lipophilicity and resistance to oxidative metabolism .
- Fluorinated Derivatives : Fluorine atoms (e.g., 4-fluorobenzyl, 2,4-difluorophenyl) enhance target binding through electronegative effects and hydrophobic interactions. The 2,4-difluorophenyl analog shows a balance of solubility and stability, making it a candidate for further optimization .
Structural Similarity and Screening
Chemical similarity analysis using Tanimoto coefficients (RDKit fingerprints) reveals that the target compound clusters with analogs sharing the thienoquinoline core and carboxamide functionality . Modifications to the aryl group (e.g., acetyl, methoxy, halogen) result in Tanimoto scores ranging from 0.65–0.85, indicating moderate to high similarity. These structural overlaps explain why such compounds are often co-selected in high-throughput screens for shared biological targets, such as potassium channels or parasitic enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?
- Methodology : Use multi-step heterocyclic synthesis strategies. For example, start with a thieno[2,3-b]quinoline core, followed by trifluoromethylation and coupling with 4-acetylphenylamine. Optimize solvent choice (e.g., DMF for cyclization), temperature (50–80°C), and catalyst (e.g., KOH for base-mediated reactions). Monitor intermediates via TLC and purify via column chromatography .
- Key Considerations : Control steric hindrance during carboxamide formation. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the trifluoromethyl moiety.
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Techniques :
- 1H/13C NMR : Assign signals for the tetrahydrothienoquinoline backbone and acetylphenyl group.
- HRMS : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and hydrogen-bonding networks .
Q. How should researchers handle stability challenges during synthesis and storage?
- Storage : Keep in airtight containers under dry, inert conditions (e.g., desiccator with silica gel). Avoid exposure to light and humidity to prevent hydrolysis of the carboxamide group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity mechanisms?
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoromethyl group’s electron-withdrawing effect stabilizes the LUMO, enhancing electrophilic interactions .
- Docking Studies : Model interactions with biological targets (e.g., Plasmodium falciparum enzymes for antiplasmodial activity). Use software like AutoDock Vina to assess binding affinities .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Approach :
- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo.
- Bioactivation Pathways : Investigate cytochrome P450 interactions, particularly for the trifluoromethyl group, which may alter pharmacokinetics .
Q. What is the role of the trifluoromethyl group in modulating bioactivity and selectivity?
- Mechanistic Insight : The CF₃ group enhances lipophilicity, improving membrane permeability. It also resists metabolic oxidation, prolonging half-life. Compare analogs with/without CF₃ in cytotoxicity assays to isolate its contribution .
- Experimental Design : Synthesize derivatives replacing CF₃ with CH₃ or Cl and evaluate changes in IC₅₀ values and LogP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
